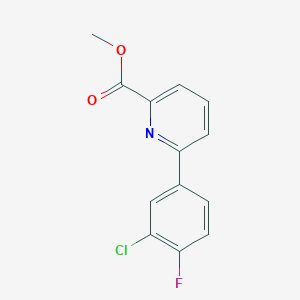

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

Description

Fundamental Aspects of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

Chemical Identity and Classification

International Union of Pure and Applied Chemistry Nomenclature and Structural Features

This compound represents a complex heterocyclic structure characterized by systematic nomenclature that reflects its sophisticated molecular architecture. The International Union of Pure and Applied Chemistry designation methodically describes the compound's structural components, beginning with the methyl ester functionality attached to the carboxylate group at the 2-position of the pyridine ring. The nomenclature continues with the phenyl substituent bearing both chlorine and fluorine atoms in specific positional arrangements, creating a highly substituted aromatic system that demonstrates advanced synthetic chemistry capabilities.

The structural features of this compound encompass a pyridine heterocycle as the central framework, with the carboxylate functionality providing ester characteristics that influence both chemical reactivity and physical properties. The 3-chloro-4-fluorophenyl substituent at the 6-position of the pyridine ring introduces significant electronic and steric effects that contribute to the compound's unique chemical behavior. The presence of both chlorine and fluorine atoms on adjacent positions of the phenyl ring creates a distinctive electronic environment that affects molecular interactions and potential biological activities.

The molecular architecture demonstrates sophisticated substitution patterns that exemplify contemporary approaches to heterocyclic compound design. The strategic placement of halogen atoms and the methyl carboxylate group represents careful consideration of electronic effects and synthetic accessibility. These structural features collectively contribute to the compound's classification as a highly functionalized pyridine derivative with potential applications in various chemical research domains.

Chemical Abstracts Service Registry (1393442-53-9) and Database Identifiers

The Chemical Abstracts Service registry number 1393442-53-9 serves as the unique identifier for this compound within global chemical databases and literature. This registry designation facilitates unambiguous identification across multiple chemical information systems and ensures consistent referencing in scientific literature. The compound appears in major chemical databases including PubChem with identifier 74890154, providing comprehensive structural and property information for researchers worldwide.

Database entries consistently report the molecular formula as C13H9ClFNO2 with a molecular weight of 265.67 grams per mole, establishing standardized reference values across different information systems. The systematic cataloging includes various synonyms and alternative names that facilitate literature searches and chemical procurement processes. These identifiers include systematic variations such as "Methyl 6-(3-chloro-4-fluorophenyl)-2-pyridinecarboxylate" and "2-Pyridinecarboxylic acid, 6-(3-chloro-4-fluorophenyl)-, methyl ester".

The comprehensive database coverage ensures accessibility for researchers across different disciplines and geographical regions. The consistent reporting of chemical identifiers across multiple platforms demonstrates the compound's recognition within the global chemical community and supports its utilization in various research applications. The standardized identification system facilitates accurate communication between researchers and enables precise tracking of research developments related to this specific compound.

International Chemical Identifier and Simplified Molecular-Input Line-Entry System Representations

The International Chemical Identifier representation for this compound provides a standardized structural description that enables computational analysis and database searching. The International Chemical Identifier string InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3 encodes the complete molecular connectivity and stereochemical information in a format suitable for computational applications.

The corresponding International Chemical Identifier Key YNPARECUCAOADO-UHFFFAOYSA-N provides a condensed representation that facilitates rapid database searches while maintaining structural uniqueness. This hashed identifier enables efficient comparison and matching operations across different chemical databases and computational systems. The key format ensures that identical structures receive identical identifiers regardless of the generating software or database system.

The Simplified Molecular-Input Line-Entry System notation COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl represents the molecular structure in a linear text format that captures all connectivity information. This representation system enables straightforward input into chemical software packages and supports automated structure processing applications. The notation systematically describes the molecular graph, beginning with the methyl ester group and proceeding through the pyridine ring to the substituted phenyl group.

These standardized representations collectively provide multiple approaches for structural description, each optimized for different applications in chemical informatics and computational chemistry. The consistency of these identifiers across multiple sources confirms the structural accuracy and supports reliable chemical identification in research applications.

Position in Heterocyclic Chemical Literature

Classification as Pyridine Derivative

This compound occupies a significant position within the extensive family of pyridine derivatives, representing advanced synthetic achievements in heterocyclic chemistry. Pyridine, as the parent heterocyclic system, has served as a fundamental building block in chemical research since its discovery in the mid-nineteenth century by Thomas Anderson through high-temperature decomposition of animal bones. The compound demonstrates the evolution of pyridine chemistry from simple structural modifications to complex substitution patterns that incorporate multiple functional groups and halogen substituents.

The classification within pyridine derivatives reflects the compound's relationship to the broader family of nitrogen-containing heterocycles that have found extensive applications across pharmaceutical, agricultural, and materials science domains. Contemporary pyridine derivatives exhibit diverse biological activities and serve as crucial intermediates in synthetic organic chemistry. The specific substitution pattern of this compound represents sophisticated synthetic methodology that builds upon fundamental pyridine chemistry principles.

The compound's position within pyridine derivative literature demonstrates the continued importance of this heterocyclic system in modern chemical research. Pyridine derivatives continue to attract significant attention from medicinal chemistry researchers due to their diverse biological activities and synthetic versatility. The incorporation of halogenated aromatic substituents and carboxylate functionality in this compound exemplifies contemporary approaches to pyridine modification that seek to optimize specific chemical and biological properties.

Recent developments in pyridine chemistry have emphasized the importance of regioselective synthesis and the strategic incorporation of functional groups to achieve desired properties. The compound represents these modern synthetic achievements and demonstrates the continued evolution of pyridine chemistry toward increasingly sophisticated molecular architectures.

Relationship to Carboxylate Esters Family

The carboxylate ester functionality in this compound establishes its membership within the extensively studied family of ester compounds, which serve fundamental roles in organic synthesis and chemical research. Carboxylate esters represent one of the most versatile functional groups in organic chemistry, providing opportunities for subsequent chemical transformations while contributing specific physical and chemical properties to molecular systems. The methyl ester group at the 2-position of the pyridine ring creates a reactive site that enables further synthetic elaboration and influences the compound's overall chemical behavior.

The relationship to carboxylate esters extends beyond simple functional group classification to encompass broader considerations of chemical reactivity and synthetic utility. Ester groups provide excellent leaving groups for nucleophilic substitution reactions and serve as precursors to carboxylic acids, amides, and other carbonyl-containing functional groups. The strategic placement of the ester functionality in this compound enables selective chemical modifications while maintaining the integrity of the heterocyclic core structure.

The combination of carboxylate ester functionality with pyridine heterocycle creates unique electronic environments that influence both chemical reactivity and physical properties. The electron-withdrawing nature of the ester group modifies the electronic distribution within the pyridine ring, affecting nucleophilic and electrophilic reaction pathways. This electronic modulation contributes to the compound's distinctive chemical profile and influences its potential applications in various research domains.

The ester functionality also contributes to the compound's solubility characteristics and intermolecular interactions, factors that significantly influence its utility in different chemical systems. The methyl ester group provides a balance between hydrophobic and hydrophilic characteristics that may enhance the compound's versatility in various chemical environments and reaction conditions.

Halogenated Aromatic Compound Classification

This compound represents a sophisticated example of halogenated aromatic compound design, incorporating both chlorine and fluorine substituents in a strategically designed molecular framework. The compound's classification within halogenated aromatics reflects the growing importance of halogen substitution in contemporary chemical research, where halogen atoms serve multiple roles including electronic modulation, steric effects, and synthetic handles for further chemical elaboration.

The presence of both chlorine and fluorine atoms on the phenyl substituent creates a unique electronic environment that influences the compound's overall chemical behavior. Fluorine atoms contribute strong electron-withdrawing effects while maintaining relatively small steric profiles, whereas chlorine atoms provide moderate electron-withdrawing characteristics with larger steric requirements. The combination of these halogen effects in adjacent positions creates distinctive electronic and steric environments that influence molecular interactions and chemical reactivity.

Contemporary research in halogenated aromatic compounds emphasizes the strategic use of halogen substitution to achieve specific chemical and biological properties. The compound demonstrates advanced synthetic methodology that enables precise placement of multiple halogen atoms within complex molecular architectures. This level of synthetic control represents significant advances in halogenated compound synthesis and reflects the growing sophistication of modern organic chemistry.

The classification as a halogenated aromatic compound also encompasses considerations of chemical stability, reactivity patterns, and potential applications in various research domains. Halogenated aromatics often exhibit enhanced chemical stability and modified reactivity profiles that expand their utility in synthetic chemistry and materials science applications. The specific halogen substitution pattern in this compound contributes to its unique chemical profile and potential research applications.

Historical Context in Pyridine Chemistry Research

The development of this compound represents a significant milestone in the historical progression of pyridine chemistry research, building upon more than a century and a half of fundamental discoveries and synthetic advances. The historical context begins with Thomas Anderson's isolation of pyridine from bone oil in 1849, followed by structural elucidation efforts by Wilhelm Körner and James Dewar in the 1860s and 1870s that established the fundamental understanding of pyridine's aromatic heterocyclic nature.

The historical development of pyridine synthesis methodology provided the foundation for contemporary complex derivatives such as this compound. Arthur Rudolf Hantzsch's 1881 synthesis method, despite its limitations, established important precedents for pyridine construction. Subsequently, Aleksei Chichibabin's 1924 synthetic approach revolutionized pyridine chemistry by providing practical routes to pyridine derivatives that remain relevant to modern synthetic chemistry.

The evolution toward complex substituted pyridines reflects decades of synthetic methodology development that enabled the precise introduction of multiple functional groups and substituents. The ability to construct compounds with sophisticated substitution patterns like those found in this compound demonstrates the cumulative achievements of synthetic organic chemistry over the past century. These advances include developments in halogenation chemistry, ester formation methodology, and regioselective substitution techniques.

The historical context also encompasses the growing recognition of pyridine derivatives' importance in pharmaceutical and materials science applications, which has driven continued research into novel pyridine architectures. The compound represents current synthetic capabilities that were unimaginable during the early periods of pyridine chemistry, demonstrating the remarkable progress achieved through systematic research and methodology development.

Significance in Contemporary Chemical Research

This compound exemplifies the sophisticated molecular architectures that characterize contemporary chemical research, representing advances in synthetic methodology and molecular design that address current scientific challenges. The compound's significance extends beyond its individual chemical properties to encompass broader themes in modern chemistry including precision synthesis, functional group compatibility, and strategic molecular design. Contemporary chemical research increasingly emphasizes the development of compounds with precisely controlled structural features that enable specific applications and chemical behaviors.

The compound's role in contemporary research reflects the growing importance of halogenated heterocycles in various scientific disciplines, particularly in areas where electronic property modulation and synthetic versatility are crucial factors. Modern chemical research benefits from sophisticated analytical and synthetic tools that enable the construction and characterization of complex molecular systems with unprecedented precision. The compound represents these contemporary capabilities and demonstrates the current state of synthetic organic chemistry.

Current research trends emphasize the development of compounds that combine multiple functional elements within single molecular frameworks, enabling enhanced chemical utility and reduced synthetic steps. The integration of pyridine heterocycle, halogenated aromatic substituent, and carboxylate ester functionality in this compound exemplifies these contemporary design principles. Such multi-functional compounds provide researchers with versatile building blocks for further synthetic elaboration and application development.

The significance in contemporary research also encompasses the compound's potential contributions to ongoing research programs in pharmaceutical chemistry, materials science, and synthetic methodology development. The ChEMBL database, which serves as a comprehensive resource for bioactive molecules and drug discovery research, demonstrates the continued importance of complex heterocyclic compounds in contemporary chemical research. The compound's structural complexity and functional group diversity position it as a valuable research tool for investigators exploring structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name |

methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPARECUCAOADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Halogenated Pyridine-2-carboxylic Acids

- Starting from 3,6-dichloropyridine-2-carboxylic acid or similar halogenated pyridine acids, the esterification is performed using methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride.

- For example, 4-amino-3,6-dichloropyridine-2-carboxylic acid is reacted with methanol and thionyl chloride at 60°C for 7 hours to yield the methyl ester with high yield (~93%).

- Alternatively, concentrated sulfuric acid can be used instead of thionyl chloride under similar conditions, yielding slightly lower but still high yields (~89%).

Use of Magnesium Alkoxides as Cyclization Agents

- A patented method describes the use of magnesium alkoxides (e.g., magnesium ethoxide) as basic cyclization reagents instead of sodium methoxide to improve yields and reduce side reactions during the formation of carboxylic acid esters from corresponding precursors.

- This approach involves cyclization in an alcohol solvent, which enhances reaction efficiency and reduces production costs.

Introduction of the 3-Chloro-4-fluorophenyl Group via Cross-Coupling

The key step to attach the 3-chloro-4-fluorophenyl substituent on the pyridine ring is typically achieved through Suzuki–Miyaura coupling:

- A halogenated pyridine methyl ester (e.g., methyl 6-bromo-3-chloropyridine-2-carboxylate) is coupled with 3-chloro-4-fluorophenylboronic acid.

- The reaction is catalyzed by palladium complexes such as Pd(II)Cl2(dppf) in the presence of bases like potassium carbonate.

- This method provides good yields and high selectivity for the desired substitution pattern.

Representative Synthetic Route Example

Reaction Conditions and Optimization

- Solvents: Alcohol solvents such as methanol or ethanol are commonly used for esterification and cyclization steps. For cross-coupling, polar aprotic solvents like acetonitrile or dioxane are preferred.

- Catalysts: Pd(II) complexes with bidentate phosphine ligands (e.g., dppf) are effective for Suzuki coupling.

- Bases: Potassium carbonate is widely used to facilitate the coupling reaction.

- Temperature: Esterification typically occurs at 60°C, while coupling reactions may require reflux or elevated temperatures depending on the solvent.

- Reaction Time: Esterification requires several hours (up to 7 h), while coupling reactions vary but generally complete within hours.

Research Findings and Yield Improvements

- The replacement of sodium methoxide with magnesium alkoxide as a cyclization reagent significantly improves yields and reduces side reactions, as reported in patent literature.

- The use of thionyl chloride as an activating agent in esterification provides high yields (~93%), superior to sulfuric acid catalysis (~89%).

- Suzuki–Miyaura coupling with carefully selected catalysts and bases yields the target compound efficiently, enabling the introduction of the 3-chloro-4-fluorophenyl group with high regioselectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Amines.

Hydrolysis Products: Carboxylic acid and methanol.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of bioactive compounds. Notably, it has been utilized to synthesize fluoro-substituted derivatives that exhibit TRPV1 antagonist potency, which is crucial for developing treatments for pain management and inflammatory conditions.

Case Study: TRPV1 Antagonist Synthesis

Research indicates that the synthesized fluoro-substituted 6-phenylnicotinamide derived from this compound shows promising results as a TRPV1 antagonist. The interaction studies reveal that the presence of halogenated substituents enhances biological activity, making it a valuable candidate for further drug development initiatives.

Agricultural Applications

The compound has potential uses in agriculture, particularly as a herbicide. Its structural characteristics allow it to interact effectively with plant systems, potentially controlling undesirable vegetation by inhibiting specific enzymatic pathways essential for plant growth .

Case Study: Herbicidal Activity

A patent describes the use of derivatives of this compound as herbicides, demonstrating their efficacy in preventing the growth of various weed species. The study highlights the compound's ability to disrupt metabolic processes in target plants, showcasing its potential as an environmentally friendly alternative to traditional herbicides .

Structure-Activity Relationship (SAR) Studies

The unique combination of chlorine and fluorine substituents on the phenyl ring contributes to the compound's lipophilicity and interaction with biological targets. SAR studies have identified how these modifications influence the binding affinity and potency of related compounds against tyrosinase, an enzyme involved in melanin production .

Data Table: Inhibitory Effects on Tyrosinase

| Compound | IC50 Value (µM) | Structural Features |

|---|---|---|

| 1a | 10 | Parent compound |

| 1d | 5 | Contains 3-chloro-4-fluorophenyl |

| 2c | 7 | Modified piperazine derivative |

| Kojic Acid | 15 | Canonical reference |

This table summarizes the inhibitory effects of various compounds on tyrosinase, highlighting the enhanced activity associated with this compound derivatives .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Various reagents and catalysts have been employed to enhance the efficiency of its production, making it accessible for further research and application in both pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate, differing in substituent types, positions, or ester groups. These variations significantly impact their physicochemical and functional properties.

Structural and Functional Analogues

Key Comparative Analysis

Electronic Effects: The trifluoromethyl (CF₃) and cyano (CN) groups in ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate enhance electron-withdrawing capacity compared to the chloro/fluoro substituents in the target compound. This increases stability against nucleophilic attack but reduces solubility in polar solvents . Methyl 3-chloro-5-fluoropicolinate lacks a phenyl ring, reducing conjugation effects and making it less sterically hindered for reactions at the pyridine core .

Steric and Positional Influence: Halogen positions critically modulate interactions. For example, methyl 6-chloro-2-(4-fluorophenyl)nicotinate places Cl on the pyridine ring (vs.

Ester Group Variations: Ethyl esters (e.g., ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate) confer slightly higher hydrophobicity than methyl esters, affecting bioavailability in drug design contexts .

Synthetic Utility :

- The discontinued status of the target compound suggests challenges in large-scale synthesis or niche applications. In contrast, analogues like methyl 3-chloro-5-fluoropicolinate remain available, highlighting their broader utility as intermediates .

Biological Activity

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is a compound with significant potential in various biological applications. Its unique structural features, including a chloro and a fluoro group on the phenyl ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

- Molecular Formula : C13H9ClFNO2

- Molecular Weight : 265.67 g/mol

- CAS Number : 1393442-53-9

The compound is characterized by a pyridine ring substituted with a methyl ester group, which enhances its reactivity and potential for various chemical transformations .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings indicate that the compound possesses moderate to good antibacterial activity, with particularly low MIC values against Bacillus subtilis and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. While detailed mechanisms remain to be fully elucidated, preliminary data suggest that it may modulate cyclooxygenase (COX) activity, which is crucial in prostaglandin synthesis .

Enzyme Inhibition

A recent study explored the compound's ability to inhibit tyrosinase, an enzyme implicated in melanin production. The IC50 value was determined to be approximately 1.38 μM , indicating potent inhibitory activity comparable to other known inhibitors . This suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive examination of various synthesized derivatives of this compound highlighted its superior activity compared to related compounds. The study involved testing multiple analogs against standard bacterial strains and assessing their structure-activity relationships (SAR) . -

Tyrosinase Inhibition :

Research focusing on the inhibition of tyrosinase demonstrated that modifications in the molecular structure could significantly enhance or diminish inhibitory potency. The presence of the chloro and fluoro groups was crucial for maintaining high levels of activity against this target enzyme .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound is believed to bind competitively or non-competitively to active sites on enzymes like tyrosinase and COX.

- Substituent Effects : The presence of halogen substituents (chloro and fluoro) enhances lipophilicity and electronic properties, facilitating better interaction with biological targets .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate?

Answer:

The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. A common approach includes:

- Step 1: Condensation of halogenated benzaldehyde (e.g., 3-chloro-4-fluorobenzaldehyde) with aminopyridine derivatives under catalysis (e.g., Pd or Cu) in solvents like DMF or toluene .

- Step 2: Cyclization of intermediates using reagents like phosphoryl chloride (POCl₃) or acetic anhydride to form the pyridine core .

- Step 3: Esterification with methyl chloride or methanol to introduce the carboxylate group.

Key Parameters: Maintain inert atmosphere (N₂/Ar), optimize temperature (80–120°C), and monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 160–165 ppm for carbonyl carbons) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) using acetonitrile/water gradients .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.05) .

Advanced: How can regioselectivity challenges in halogenation or substitution reactions be addressed?

Answer:

Regioselectivity in halogenation (e.g., para vs. ortho substitution) is influenced by:

- Directing Groups: Electron-withdrawing groups (e.g., -COOCH₃) direct electrophiles to meta/para positions.

- Catalysts: Pd-catalyzed cross-coupling (Suzuki/Miyaura) enhances selectivity for aryl-aryl bond formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution .

Case Study: Use of POCl₃ in pyridine chlorination yields >90% regioselective product .

Advanced: What computational methods predict reactivity and electronic properties of this compound?

Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis set computes HOMO/LUMO energies, charge distribution, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., enzymes) to guide bioactivity studies .

Advanced: How can structure-activity relationships (SAR) be analyzed for potential pharmacological applications?

Answer:

- Modify Substituents: Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the phenyl ring to assess bioactivity shifts.

- Bioassays: Test against kinase inhibitors or antimicrobial targets; correlate IC₅₀ values with substituent Hammett constants .

- Crystallography: X-ray structures reveal conformational flexibility impacting binding affinity (e.g., dihedral angles between pyridine and phenyl rings) .

Methodological: What safety protocols are critical when handling hazardous intermediates (e.g., chlorinated byproducts)?

Answer:

- PPE: Use nitrile gloves, fume hoods, and face shields to avoid dermal/ocular exposure.

- Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) in labeled containers for professional disposal .

- Emergency Measures: Neutralize acid spills with sodium bicarbonate; treat inhalation exposure with fresh air and medical monitoring .

Advanced: How is X-ray crystallography utilized for structural elucidation?

Answer:

- Data Collection: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100K resolves bond lengths/angles (e.g., C-Cl = 1.73 Å, C-F = 1.35 Å) .

- Refinement: SHELXL refines structures to R-factor <0.05; PLATON validates hydrogen bonding and π-π stacking interactions .

Methodological: How can low yields in cyclization steps be troubleshooted?

Answer:

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Reaction Monitoring: In-situ IR tracks carbonyl intermediates (e.g., 1700 cm⁻¹ for ester groups) .

- Solvent Optimization: Switch to high-boiling solvents (e.g., DMSO) to prolong reaction time and improve conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.